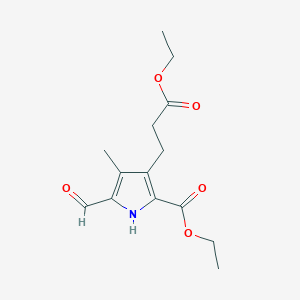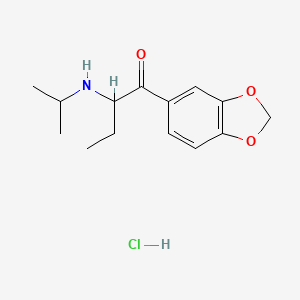
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is a synthetic compound categorized as a cathinone. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Méthodes De Préparation
The synthesis of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves several stepsThe reaction conditions often involve the use of solvents like DMF, DMSO, ethanol, and PBS (pH 7.2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as an analytical reference standard for mass spectrometry and other analytical techniques . In biology and medicine, it is studied for its potential effects on biological systems and its interactions with various molecular targets. In forensic science, it is used to identify and quantify similar substances in biological samples .
Mécanisme D'action
The mechanism of action of 3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin . The compound’s effects are mediated through its binding to and modulation of these neurotransmitter receptors, leading to changes in neuronal activity and behavior .
Comparaison Avec Des Composés Similaires
3,4-Methylenedioxy-alpha-Isopropylaminobutiophenone (hydrochloride) is similar to other cathinones, such as 3,4-Methylenedioxy-alpha-propylaminobutiophenone and 3,4-Methylenedioxy-alpha-butylaminopropiophenone . it is unique in its specific structural features and pharmacological profile. The presence of the isopropyl group distinguishes it from other similar compounds, leading to differences in its chemical reactivity and biological effects .
Propriétés
Numéro CAS |
17762-92-4 |
|---|---|
Formule moléculaire |
C14H20ClNO3 |
Poids moléculaire |
285.76 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(propan-2-ylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-4-11(15-9(2)3)14(16)10-5-6-12-13(7-10)18-8-17-12;/h5-7,9,11,15H,4,8H2,1-3H3;1H |
Clé InChI |
KBDHLVCIWNNCSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


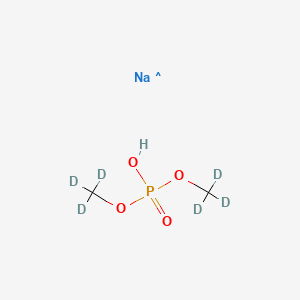
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
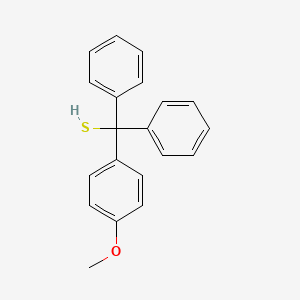

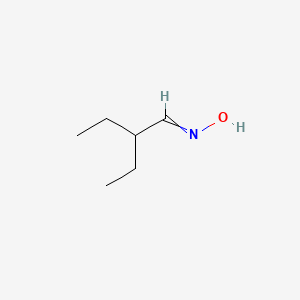
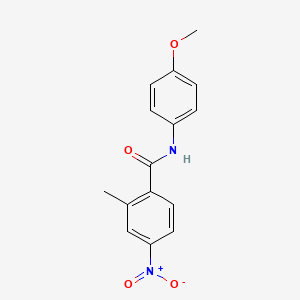




![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)

![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
